Thiazolidine, 2-methyl-2-(4-pentynyl)-

Description

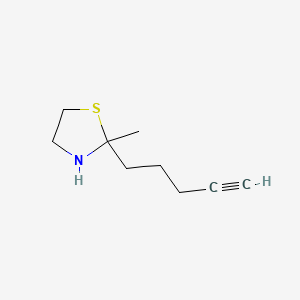

Thiazolidine is a saturated five-membered heterocyclic compound (C₃H₇NS) containing nitrogen and sulfur atoms. Its derivatives are pharmacologically significant, with substitutions at positions 2, 4, and 5 enhancing biological activity . The compound "Thiazolidine, 2-methyl-2-(4-pentynyl)-" features a methyl group and a 4-pentynyl chain at position 2, which likely modulates its electronic, steric, and pharmacokinetic properties compared to other derivatives.

Properties

CAS No. |

75606-56-3 |

|---|---|

Molecular Formula |

C9H15NS |

Molecular Weight |

169.29 g/mol |

IUPAC Name |

2-methyl-2-pent-4-ynyl-1,3-thiazolidine |

InChI |

InChI=1S/C9H15NS/c1-3-4-5-6-9(2)10-7-8-11-9/h1,10H,4-8H2,2H3 |

InChI Key |

UMXBPUMDAXXPNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(NCCS1)CCCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidine, 2-methyl-2-(4-pentynyl)- typically involves the reaction of a Schiff base with thioglycolic acid in the presence of anhydrous zinc chloride or dimethylformamide (DMF). This reaction yields the desired thiazolidine derivative . Other synthetic approaches include multicomponent reactions, click reactions, and green chemistry techniques that aim to improve selectivity, purity, product yield, and pharmacokinetic activity .

Industrial Production Methods

Industrial production methods for thiazolidine derivatives often utilize green synthesis techniques, such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis. These methods are designed to be eco-friendly, cost-effective, and efficient, providing high yields and cleaner reaction profiles .

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 2-methyl-2-(4-pentynyl)- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiazolidine ring into more oxidized forms.

Reduction: Reducing agents can be used to convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include aldehydes, 1,2-aminothiols, and various catalysts. For example, the reaction between 1,2-aminothiols and aldehydes under physiological conditions can produce stable thiazolidine products without the need for a catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction between a Schiff base and thioglycolic acid can yield bis spiro[(5-methylindoline3,2-(4 H) thiazolidine)-2,40(1H)-dione]1,10-biphenyl, which has been scrutinized for its antimicrobial activity .

Scientific Research Applications

Thiazolidine, 2-methyl-2-(4-pentynyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of thiazolidine, 2-methyl-2-(4-pentynyl)- involves its interaction with specific molecular targets and pathways. For example, thiazolidinediones (a related class of compounds) exert their effects by stimulating the peroxisome proliferator-activated receptor gamma (PPARγ) receptor, which plays a role in regulating glucose and lipid metabolism . Additionally, these compounds can scavenge reactive oxygen species (ROS), contributing to their antioxidant activity .

Comparison with Similar Compounds

Key Observations :

- The 4-pentynyl group introduces an alkyne moiety, which may enhance metabolic stability or enable click chemistry applications, unlike saturated chains (e.g., C14–C16 in melanoma inhibitors ).

Target Specificity and Mechanism

- Enzyme Inhibition: Thiazolidine derivatives with bulky substituents (e.g., thiophene) exhibit nanomolar inhibition of Mycobacterium tuberculosis enzymes (e.g., CysK1 IC₅₀ = 19 nM ). The 4-pentynyl group’s linear structure may favor binding to hydrophobic enzyme pockets.

- Antimicrobial Activity: Derivatives with electron-donating groups (e.g., hydrazono, trimethoxyl) show enhanced antifungal activity , whereas the pentynyl group’s electron-withdrawing nature might alter target affinity.

- Herbicide Safeners : Bioisosteric replacements (e.g., thiazolidine-4-carboxylates) mimic R-28725’s safener activity . The 4-pentynyl substituent could improve lipophilicity for plant membrane penetration.

Physicochemical Comparison

| Property | 2-Methyl-2-(4-pentynyl)-thiazolidine | Thiazolidinones | Thiophene–thiazolidine Hybrids |

|---|---|---|---|

| LogP | High (due to alkyne) | Moderate | Moderate |

| Hydrogen Bond Acceptors | 2 (S, N) | 3 (S, N, O) | 2 (S, N) |

| Molecular Weight | ~209 g/mol | ~175–250 g/mol | ~250–300 g/mol |

Implications :

- Compared to thiazolidinones (which have a carbonyl group), the absence of a polar group in 2-methyl-2-(4-pentynyl)-thiazolidine may limit hydrogen bonding with biological targets.

Structure-Activity Relationship (SAR) Insights

- Core Heterocycle : Replacing sulfur with carbon abolishes activity, emphasizing the necessity of the thiazolidine ring .

- Position 2 Substitutions: Saturated chains (e.g., C14–C16) optimize melanoma cell inhibition . Unsaturated chains (e.g., 4-pentynyl) may enhance metabolic stability or enable covalent binding via alkyne reactivity. Aromatic groups (e.g., thiophene) improve target specificity for parasitic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.